

# Spectroscopic Data of 1-Methyl-2-propylcyclohexane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Methyl-2-propylcyclohexane

Cat. No.: B1617565

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This guide provides a detailed overview of the spectroscopic data for **1-methyl-2-propylcyclohexane**, targeting researchers, scientists, and professionals in drug development. The information is presented in a structured format, including data tables, experimental protocols, and a workflow diagram for spectroscopic analysis. **1-Methyl-2-propylcyclohexane** exists as two stereoisomers, cis and trans, which may exhibit differences in their spectroscopic profiles. The data presented here is a composite from various sources and may not distinguish between the isomers unless specified.

## Spectroscopic Data Summary

The following tables summarize the available quantitative data for **1-Methyl-2-propylcyclohexane** from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Mass Spectrometry Data

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>20</sub>
Molecular Weight	140.27 g/mol
Major Fragment (m/z)	97 (Top Peak)
Other Fragments (m/z)	55, 41

Note: The fragmentation pattern is characteristic of cycloalkanes, often involving the loss of alkyl side chains and ring fragmentation.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Assignment	Functional Group
~2850-2960	C-H Stretch	Alkane (CH, CH <sub>2</sub> , CH <sub>3</sub> )
~1450-1470	C-H Bend (Scissoring)	Alkane (CH <sub>2</sub> )
~1370-1380	C-H Bend (Rock)	Alkane (CH <sub>3</sub> )

Note: As an aliphatic hydrocarbon, the IR spectrum of **1-methyl-2-propylcyclohexane** is characterized by C-H stretching and bending vibrations. Specific peak values can vary slightly based on the molecular environment and the specific isomer.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

<sup>1</sup>H NMR:

Experimental <sup>1</sup>H NMR data with assigned chemical shifts and coupling constants for **1-methyl-2-propylcyclohexane** is not readily available in public databases. However, based on the structure and data for similar compounds like propylcyclohexane, the spectrum is expected to show complex overlapping signals in the aliphatic region, typically between 0.8 and 1.8 ppm. The methyl and propyl protons would exhibit distinct multiplets.

<sup>13</sup>C NMR:

Similarly, a complete experimental <sup>13</sup>C NMR dataset for **1-methyl-2-propylcyclohexane** is not readily available. The spectrum is predicted to show ten distinct signals corresponding to the ten carbon atoms in the molecule, with chemical shifts in the typical aliphatic range of approximately 10-50 ppm.

## Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **1-methyl-2-propylcyclohexane** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , 0.5-1.0 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse experiment is typically used. Key parameters include a  $30\text{-}45^\circ$  pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired to obtain single lines for each carbon. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the  $^{13}\text{C}$  isotope. A spectral width of about 220 ppm is used.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to TMS.

## Infrared (IR) Spectroscopy

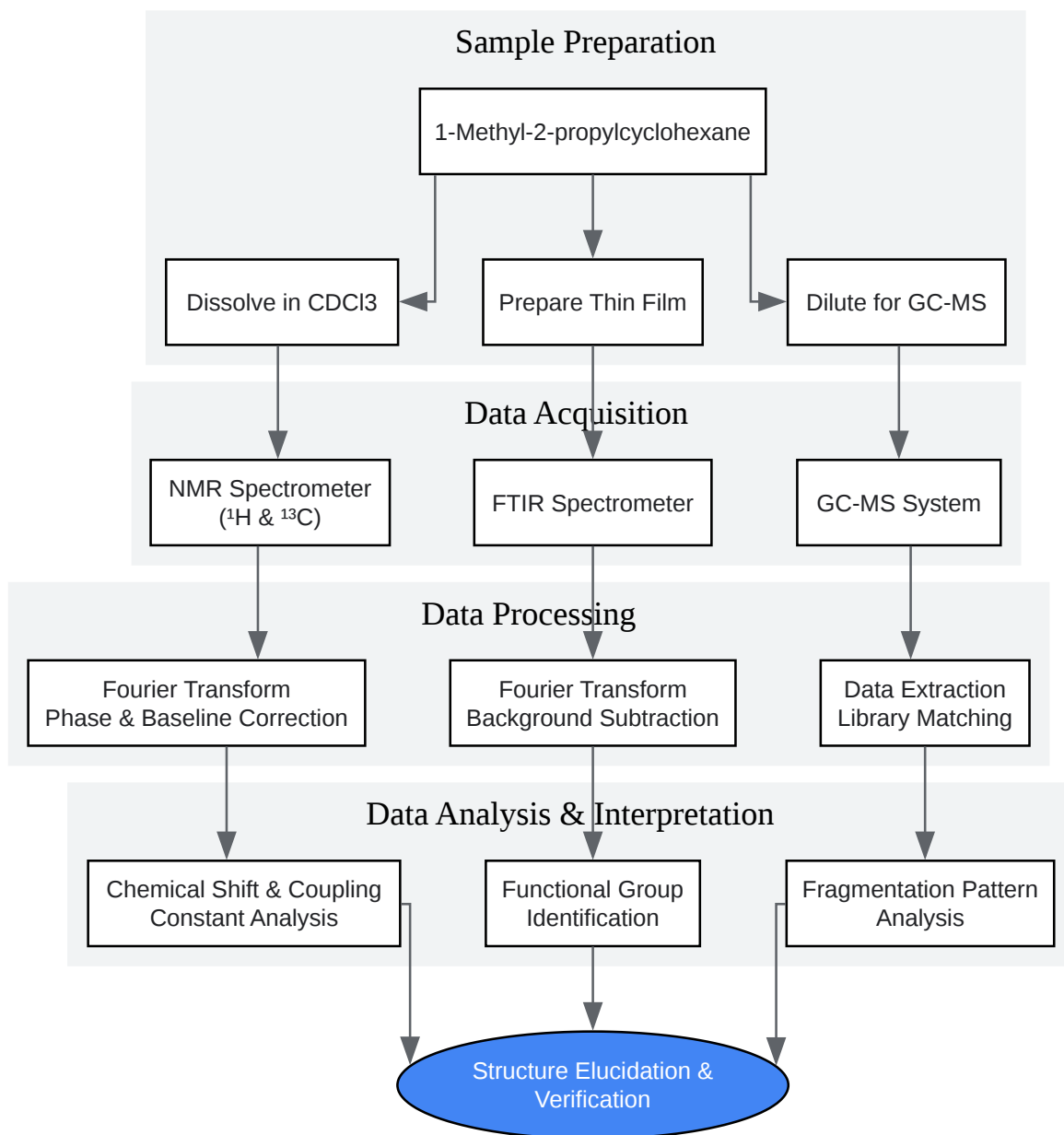
- **Sample Preparation:** For a liquid sample like **1-methyl-2-propylcyclohexane**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).<sup>[1]</sup>
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded over the mid-infrared range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is converted to a spectrum via Fourier transformation. The spectrum is usually displayed as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The most common method for a volatile compound like **1-methyl-2-propylcyclohexane** is Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[2]</sup> The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column (e.g., a non-polar DB-1 type column). The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer, such as a quadrupole or an ion trap.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .
- **GC-MS Parameters:** Typical GC parameters would involve an initial oven temperature of around 40-60°C, followed by a temperature ramp to a final temperature of 250-300°C to ensure elution of the compound. Helium is commonly used as the carrier gas.<sup>[3]</sup>

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-Methyl-2-propylcyclohexane**.



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A generalized workflow for the spectroscopic analysis of an organic compound.

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## References

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